molecular formula C11H17N B6356614 3-tert-Butyl-benzylamine, 95% CAS No. 608515-16-8

3-tert-Butyl-benzylamine, 95%

Cat. No. B6356614
CAS RN: 608515-16-8
M. Wt: 163.26 g/mol
InChI Key: JPETYCDJGPTICO-UHFFFAOYSA-N
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Description

3-tert-Butyl-benzylamine is a chemical compound used in research and development. It is a colorless transparent liquid .


Synthesis Analysis

The synthesis of tert-butylamine involves several processes. One method involves the use of MTBE (methyl tert-butyl ether) and urea. The process includes dissolving fully-pulverized urea in 96% concentrated sulfuric acid, then drop-adding MTBE within 1-2 hours, retaining the temperature at 20-25 degrees Celsius, filtering to obtain tert-butylurea crystal, finally dissolving the tert-butylurea in 40% NaOH aqueous solution, refluxing for 4 hours, and then distilling and collecting fraction with 42-46 degrees Celsius to obtain tert-butylamine .


Molecular Structure Analysis

The molecular formula of 3-tert-Butyl-benzylamine is C11H17N . The molecular weight is 163.25938 .


Chemical Reactions Analysis

Several important chemical reactions of alcohols involve only the oxygen-hydrogen bond and leave the carbon-oxygen bond intact. An important example is salt formation with acids and bases. Alcohols, like water, are both weak bases and weak acids .


Physical And Chemical Properties Analysis

3-tert-Butyl-benzylamine is a colorless transparent liquid . It has a boiling point of 218-220ºC and a melting point of -25ºC. The density is 0.881 .

Scientific Research Applications

Organic Synthesis Intermediate

(3-(tert-Butyl)phenyl)methanamine: serves as an intermediate in the synthesis of more complex organic compounds. Its structure allows for the introduction of the tert-butyl group into other molecules, which can be particularly useful for increasing steric bulk or modifying the hydrophobicity of a compound .

Precursor for Catalysts

This compound can act as a precursor for the synthesis of catalysts used in chemical reactions. The amine group can coordinate to metal centers, forming part of a catalytic system that can be employed in various organic transformations .

Material Science Research

In material science, (3-(tert-Butyl)phenyl)methanamine may be used to modify the surface properties of materials. By attaching this molecule to surfaces, researchers can alter the wettability, adhesion, and other surface characteristics of materials .

Pharmaceutical Research

The tert-butyl group is a common moiety in pharmaceuticals, and (3-(tert-Butyl)phenyl)methanamine could be utilized in the development of new drugs. It can be used to synthesize molecules with potential therapeutic effects, and its presence in a compound can affect the molecule’s biological activity .

Ligand for Coordination Chemistry

In coordination chemistry, (3-(tert-Butyl)phenyl)methanamine can act as a ligand, binding to metal ions. This can be explored in the creation of metal-organic frameworks (MOFs) or for the study of metal-ligand interactions which are fundamental in understanding biochemical processes .

Polymer Chemistry

This compound can be involved in polymer chemistry as a monomer or a modifier. It can be polymerized or copolymerized to create new types of polymers with specific properties, or it can be grafted onto existing polymers to modify their characteristics .

Analytical Chemistry

(3-(tert-Butyl)phenyl)methanamine: can be used as a standard or a reagent in analytical chemistry. It may serve as a calibration standard for chromatographic methods or be used in the synthesis of dyes and indicators .

Environmental Chemistry

In environmental chemistry, this compound might be studied for its degradation products or its behavior in the environment. Understanding its breakdown can help assess its impact on ecosystems and its potential as a pollutant .

Safety and Hazards

3-tert-Butyl-benzylamine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-tert-butylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPETYCDJGPTICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429090
Record name 3-tert-butylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(tert-Butyl)phenyl)methanamine

CAS RN

140401-55-4
Record name 3-tert-butylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-tert-butylbenzonitrile (400 mg) in MeOH (5 mL), aqueous ammonium hydroxide (1 mL) and Raney Nickel (catalytic) were added and the reaction mixture was hydrogenated at 50 psi for 2 h. Then the reaction mixture was filtered and solvent evaporated. (3-tert-butylphenyl)methanamine was used without any purification.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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